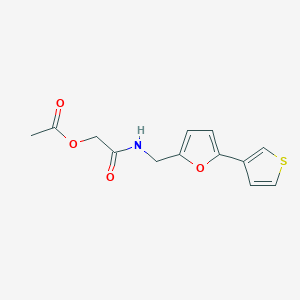

2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

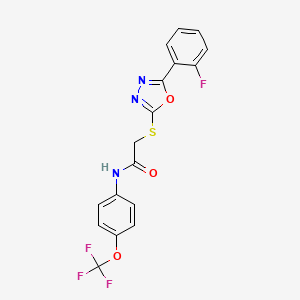

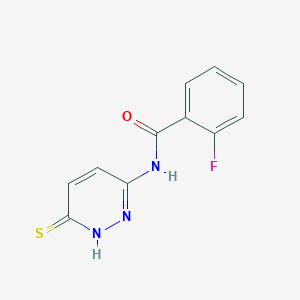

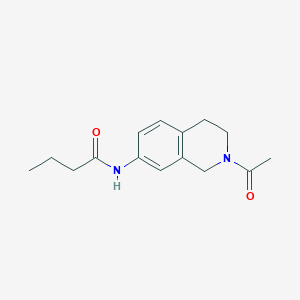

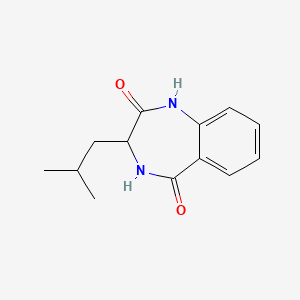

“2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a thiophene ring as one of its key components . The thiophene ring system exhibits many pharmacological properties .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can participate in condensation reactions to form aminothiophene derivatives . They can also react with cyanoacetic acids derivatives to form 2-amino-1-aryl-4-oxo-5-(2-oxoethylidene)-1H-4,5-dihydropyrrole-3-carboxylic acids .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, similar in structure to 2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate, have been synthesized and studied for their biological activities. These compounds showed cytotoxicity against cancer cell lines and bacterial activity, with one derivative demonstrating significant activity against the HeLa cell line and photogenic bacteria (Phutdhawong et al., 2019).

Photoinduced Direct Oxidative Annulation

- Photoinduced direct oxidative annulation techniques have been used to create highly functionalized polyheterocyclic compounds, involving molecules structurally related to this compound. These compounds show the potential for ESIPT (Excited-State Intramolecular Proton Transfer) phenomena (Zhang et al., 2017).

Pharmacological Activities

- Ethyl 2-[2-substituted-4-(thiophen-2-yl) thiazol-5-yl] acetates, bearing structural similarities, have been synthesized and screened for anti-inflammatory, analgesic, and antioxidant activities. Certain compounds exhibited significant activities comparable to indomethacin and aspirin (Attimarad et al., 2017).

Synthesis of Clopidogrel Sulfate

- In the synthesis of Clopidogrel, an intermediate structurally akin to this compound was utilized. This illustrates its potential utility in the synthesis of complex pharmaceuticals (Hu Jia-peng, 2012).

Antimicrobial Activity

- Schiff Bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized using a method that could potentially apply to the synthesis of this compound derivatives. These compounds were tested for antimicrobial activity, showing potential in medicinal chemistry (Arora et al., 2013).

Zukünftige Richtungen

Thiophene derivatives have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might include further exploration of the synthesis, properties, and applications of such compounds.

Wirkmechanismus

Target of Action

Compounds containing thiophene and furan moieties have been reported to exhibit a variety of biological activities .

Mode of Action

It’s worth noting that compounds containing thiophene and furan moieties are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been reported to be involved in a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Compounds containing thiophene and furan moieties have been reported to exhibit a variety of biological effects .

Eigenschaften

IUPAC Name |

[2-oxo-2-[(5-thiophen-3-ylfuran-2-yl)methylamino]ethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-9(15)17-7-13(16)14-6-11-2-3-12(18-11)10-4-5-19-8-10/h2-5,8H,6-7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLFXEBRNHLOAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCC1=CC=C(O1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-mesityl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3005946.png)

![Methyl (1S,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate](/img/structure/B3005947.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)

![8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3005953.png)

![2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B3005956.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide](/img/structure/B3005957.png)

![N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3005963.png)

![1-(methylsulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)piperidine-4-carboxamide](/img/structure/B3005964.png)